3H-oxazole-2-thione 3H-oxazole-2-thione
Brand Name: Vulcanchem
CAS No.: 32091-51-3
VCID: VC4379214
InChI: InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6)
SMILES: C1=COC(=S)N1
Molecular Formula: C3H3NOS
Molecular Weight: 101.12

3H-oxazole-2-thione

CAS No.: 32091-51-3

Cat. No.: VC4379214

Molecular Formula: C3H3NOS

Molecular Weight: 101.12

* For research use only. Not for human or veterinary use.

3H-oxazole-2-thione - 32091-51-3

Specification

CAS No. 32091-51-3
Molecular Formula C3H3NOS
Molecular Weight 101.12
IUPAC Name 3H-1,3-oxazole-2-thione
Standard InChI InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6)
Standard InChI Key CLEJZSNZYFJMKD-UHFFFAOYSA-N
SMILES C1=COC(=S)N1

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

3H-Oxazole-2-thione belongs to the oxazole family, featuring a sulfur atom replacing the oxygen atom at the 2-position of the oxazole ring. The IUPAC name for this compound is 3H-1,3-oxazole-2-thione , with the SMILES notation C1=COC(=S)N1 . The planar structure facilitates π-π interactions and hydrogen bonding, which are critical for its reactivity and biological activity. The thiocarbonyl group (C=S) at position 2 contributes to its distinct electronic properties, as evidenced by infrared (IR) absorption bands at 1660–1664 cm⁻¹ .

Table 1: Key Structural and Physical Properties of 3H-Oxazole-2-Thione

PropertyValueSource
Molecular FormulaC₃H₃NOS
Molecular Weight101.13 g/mol
Density1.40 ± 0.1 g/cm³ (Predicted)
Melting Point108 °C
Boiling Point123.6 ± 23.0 °C (Predicted)
CAS Registry Number32091-51-3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s electronic environment. The ¹H NMR spectrum (250.1 MHz, CDCl₃) of derivatives shows characteristic signals for aromatic protons at δ 6.72–7.86 ppm . The ¹³C NMR spectrum (62.9 MHz, CDCl₃) confirms the thiocarbonyl carbon resonance at δ 182.8–183.2 ppm . High-resolution mass spectrometry (HRMS) data align with the molecular formula, with a base peak at m/z 390 (M⁺) for benzothiazole-derived analogs .

Synthetic Methodologies

Green Synthesis via PEG-400 Catalysis

A solvent-free, energy-efficient protocol employs PEG-400 as a recyclable catalyst for synthesizing benzo[d]oxazole-2(3H)-thione derivatives . Under ultrasonic irradiation at 15°C for 11 hours, the reaction achieves yields exceeding 85% while eliminating volatile organic solvents . This method emphasizes atom economy and reduces waste generation, aligning with principles of green chemistry.

Table 2: Comparison of Synthetic Routes for 3H-Oxazole-2-Thione Derivatives

MethodConditionsYieldAdvantagesSource
PEG-400 CatalysisSonication, 15°C, 11 h85–92%Solvent-free, recyclable catalyst
Catalyst-Free CouplingAcetone, reflux, 3 h90–92%No transition metals, simple workup

Catalyst-Free Multicomponent Reactions

A novel one-pot synthesis involves the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in acetone under reflux . Triethylamine acts as a base, facilitating the formation of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives in 90–92% yield . This method avoids transition metal catalysts, reducing toxicity and cost.

Biological and Industrial Applications

Pharmaceutical Relevance

Derivatives of 3H-oxazole-2-thione exhibit broad-spectrum biological activities, including antitubercular, anti-inflammatory, and antileishmanial properties . The thiocarbonyl group enhances binding affinity to biological targets, such as enzymes and receptors, by participating in hydrogen bonding and hydrophobic interactions .

Materials Science Applications

The compound’s electron-deficient aromatic system makes it suitable for use in organic light-emitting diodes (OLEDs) and chemosensors . Its incorporation into polymers improves thermal stability and optoelectronic performance, as demonstrated in luminescent materials .

Physicochemical Properties and Stability

Solubility and Reactivity

3H-Oxazole-2-thione is sparingly soluble in polar solvents like water but exhibits good solubility in acetone and dimethyl sulfoxide (DMSO) . The thione group undergoes tautomerization to the thiol form (2-mercaptooxazole) under acidic conditions, influencing its reactivity in substitution and cycloaddition reactions .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition temperatures above 200°C, highlighting its suitability for high-temperature applications . The predicted boiling point of 123.6°C aligns with its volatility under reduced pressure .

Spectroscopic and Computational Analysis

Infrared Spectroscopy

The IR spectrum of 3H-oxazole-2-thione derivatives shows a strong absorption band at 1660–1664 cm⁻¹, attributed to the C=S stretching vibration . Additional peaks at 3050–3100 cm⁻¹ correspond to aromatic C-H stretches .

Computational Modeling

Density functional theory (DFT) calculations predict a planar geometry with bond lengths of 1.67 Å for C=S and 1.36 Å for C-O . The HOMO-LUMO energy gap of 4.2 eV suggests potential use in charge-transfer applications .

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